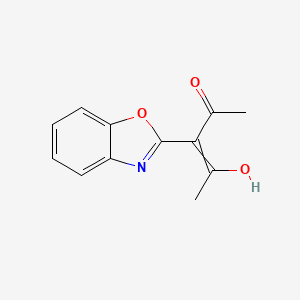
3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzoxazol-2-yl)-4-hydroxypent-3-en-2-one is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of 3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific reaction conditions. One common method is the condensation reaction between 2-aminophenol and a substituted benzaldehyde in the presence of a catalyst such as SrCO3. This reaction can be carried out using a grindstone method with a mortar and pestle at room temperature for about 20 minutes, resulting in high yields under solvent-free conditions .
Chemical Reactions Analysis
3-(1,3-Benzoxazol-2-yl)-4-hydroxypent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)-4-hydroxypent-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
3-(1,3-Benzoxazol-2-yl)-4-hydroxypent-3-en-2-one can be compared with other benzoxazole derivatives, such as:
2-(1,3-Benzoxazol-2-yl)phenol: Known for its antimicrobial and anticancer activities.
5,6-Dimethyl-1,3-benzoxazole: Exhibits anti-inflammatory and antioxidant properties.
2-(1,3-Benzoxazol-2-yl)aniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which allows it to exhibit a combination of biological activities and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C12H11NO3/c1-7(14)11(8(2)15)12-13-9-5-3-4-6-10(9)16-12/h3-6,14H,1-2H3 |
InChI Key |
AJKUQWZVOMPHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=NC2=CC=CC=C2O1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















